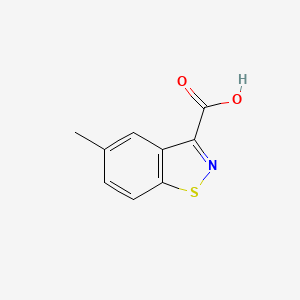

5-Methyl-1,2-benzothiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-1,2-benzothiazole-3-carboxylic acid is a compound that belongs to the class of benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds that consist of a 5-membered 1,3-thiazole ring fused to a benzene ring .

Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The nine atoms of the bicycle and the attached substituents in benzothiazoles are coplanar . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

Benzothiazoles are colorless, slightly viscous liquids . They have a sulfurous odor and meaty flavor . The molar mass of this compound is 193.22 g/mol .Scientific Research Applications

Physiological pH Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) exhibited multifluorescence emissions in different states, utilized for the highly sensitive detection of pH fluctuations in biosamples and neutral water samples. This application is crucial for physiological and environmental monitoring, providing a reversible acid/base-switched yellow/cyan emission transition with a precipitous pH jump, suitable for detecting minute changes within the physiological pH range (Li et al., 2018).

Intracellular pH Imaging

A new fluorescent and colorimetric pH probe, demonstrating outstanding water solubility and utility in monitoring acidic and alkaline solutions, was developed. This probe, due to its high stability, selectivity, and large Stokes shifts, shows potential as an on-off real-time sensor for intracellular pH imaging. Its naked-eye colorimetric response and viability for both solution and solid state make it a promising tool for biological and environmental applications (Diana et al., 2020).

Antitumor Activity

Several studies have synthesized and evaluated 2-(4-aminophenyl)benzothiazoles, revealing potent inhibitory activity against human breast cancer cell lines in vitro and in vivo. These compounds, characterized by selective cytotoxicity, have led to significant advances in cancer therapy, especially for estrogen receptor-positive and negative breast cancers. The mechanism involves the formation of DNA adducts in sensitive tumor cells, pointing to a novel approach to cancer treatment (Shi et al., 1996; Leong et al., 2003).

Antibacterial and Antifungal Activity

Research into the antibacterial and antifungal activities of benzothiazole derivatives has yielded compounds with good to moderate efficacy against various microorganisms. These findings underscore the potential of benzothiazole compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Chavan & Pai, 2007).

Coordination Polymers for Luminescent and Magnetic Properties

The synthesis of coordination polymers using benzothiazole derivatives has led to materials with intriguing luminescent and magnetic properties. These polymers, with their complex hydrogen bonding patterns and three-dimensional frameworks, have potential applications in materials science, particularly in the development of sensors and in the study of magnetism (He et al., 2020).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit various enzymes, potentially affecting multiple biochemical pathways .

Result of Action

Benzothiazole derivatives have been reported to display antibacterial activity .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name |

5-methyl-1,2-benzothiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASMYKUXMJUVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2711236.png)

![4-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2711237.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711239.png)

![5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2711243.png)

![ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2711244.png)

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711251.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711259.png)